molecular formula C6H8O4 B6142323 cyclobutane-1,2-dicarboxylic acid CAS No. 3396-14-3

cyclobutane-1,2-dicarboxylic acid

Cat. No.: B6142323
CAS No.: 3396-14-3
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-UHFFFAOYSA-N
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Description

Cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H8O4. It is a dicarboxylic acid derivative of cyclobutane, featuring two carboxyl groups attached to the first and second carbon atoms of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,2-dicarboxylic acid can be synthesized through the photodimerization of trans-cinnamic acid. This process involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid to form cis-cyclobutane-1,2-dicarboxylic acid . The reaction typically requires UV light to induce the dimerization process.

Industrial Production Methods: The industrial production of this compound often involves scalable synthesis methods. One such method includes the use of β-trans-cinnamic acid as a starting material, which is photodimerized to produce the desired compound . This approach is advantageous due to its scalability and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclobutane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, the compound or its derivatives may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Cyclobutane-1,2-dicarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

cyclobutane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871828
Record name 1,2-Cyclobutanedicarboxylic acid
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Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3396-14-3, 1124-13-6
Record name 1,2-Cyclobutanedicarboxylic acid
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Record name 1,2-Cyclobutanedicarboxylic acid, (E)-
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Record name 1,2-Cyclobutanedicarboxylic acid
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Record name 1,2-Cyclobutanedicarboxylic acid
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Record name 1,2-Cyclobutanedicarboxylic acid
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Record name Cyclobutane-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cyclobutane-1,2-dicarboxylic acid isomers are primarily synthesized through a [2+2] photocycloaddition reaction of cinnamic acid derivatives. This reaction can be carried out in solution or, more effectively, in the solid state. For example, β-truxinic acid (CBDA-4) is synthesized by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid. [] This approach offers high yield and stereospecificity, typically yielding the cis isomer. [, , ]

A: this compound molecules possess a strained four-membered ring. This inherent strain influences their reactivity and allows for ring-opening reactions at elevated temperatures. [, ] The cis isomer, in particular, exhibits a unique spatial arrangement of the two carboxylic acid groups, making it a promising building block for polymers and other materials. [] The first single-crystal X-ray structure of CBDA-4 was recently reported, providing valuable insights into its geometry and potential applications. []

A: Yes, the dicarboxylic acid functionality in CBDA allows for its incorporation into polymers. Studies have demonstrated its use in synthesizing polyesters through condensation reactions with alcohols like glycerol. [, ] Additionally, CBDA has shown promise as a cross-linker in epoxy resins, enhancing their hardness and solvent resistance. []

A: Various analytical techniques are used to characterize CBDA and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural elucidation, while Fourier-transform infrared (FT-IR) spectroscopy helps identify functional groups. [] High-resolution mass spectrometry (HRMS) provides accurate molecular weight information, confirming the structure. [] Single-crystal X-ray diffraction is essential for determining the three-dimensional structure and understanding the spatial arrangement of atoms within the molecule. [, ]

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